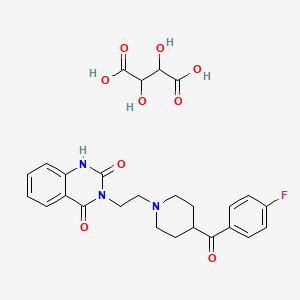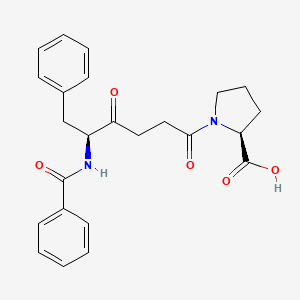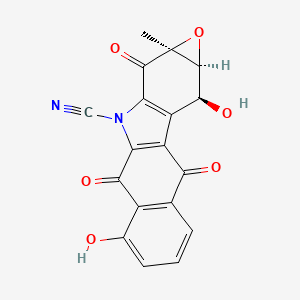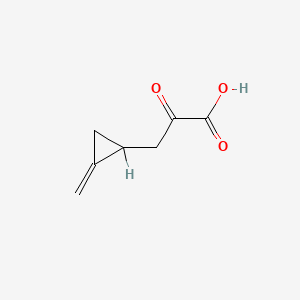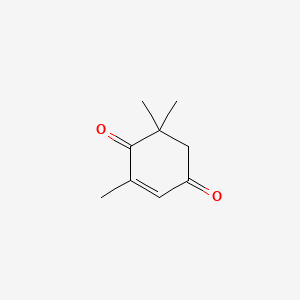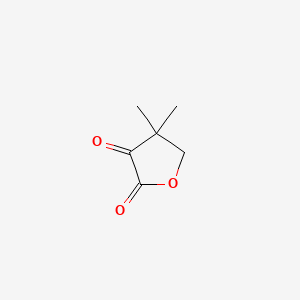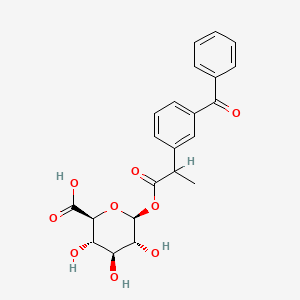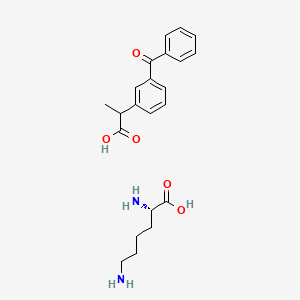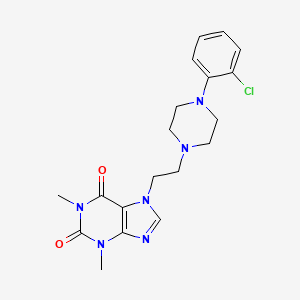
1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KMUP-1 involves multiple steps, starting with the preparation of the xanthine core structure. The key steps include:
Formation of the xanthine core: This is typically achieved through the condensation of urea with malonic acid derivatives.
Introduction of the piperazine moiety: The xanthine core is then reacted with 1-(2-chlorophenyl)piperazine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of KMUP-1 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: These parameters are carefully controlled to maximize the efficiency of each step.
Purification methods: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
KMUP-1 undergoes various chemical reactions, including:
Oxidation: KMUP-1 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution reagents: Halogenated compounds and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
KMUP-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of phosphodiesterase inhibition and G-protein coupled receptor modulation.
Mechanism of Action
KMUP-1 exerts its effects through multiple pathways:
Phosphodiesterase inhibition: By inhibiting phosphodiesterases, KMUP-1 increases the levels of cyclic AMP and cyclic GMP, leading to various downstream effects.
G-protein coupled receptor modulation: KMUP-1 modulates G-protein coupled receptors, affecting signaling pathways such as MAPKs/Akt/PPARγ and PKA/PKG/HSL.
Molecular targets: The primary molecular targets include phosphodiesterases and G-protein coupled receptors, which are involved in regulating lipid metabolism and cellular signaling.
Comparison with Similar Compounds
KMUP-1 is unique compared to other xanthine derivatives due to its dual action as a phosphodiesterase inhibitor and G-protein coupled receptor modulator. Similar compounds include:
Theophylline: A xanthine derivative primarily used as a bronchodilator.
Caffeine: Another xanthine derivative known for its stimulant effects.
Sildenafil: A phosphodiesterase inhibitor used to treat erectile dysfunction.
KMUP-1 stands out due to its broader range of pharmacological activities and potential therapeutic applications .
Properties
CAS No. |
81996-46-5 |
|---|---|
Molecular Formula |
C19H23ClN6O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H23ClN6O2/c1-22-17-16(18(27)23(2)19(22)28)26(13-21-17)12-9-24-7-10-25(11-8-24)15-6-4-3-5-14(15)20/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
NIDVDYQCGWISJZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
81996-46-5 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KMUP 1 KMUP-1 KMUP1 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




